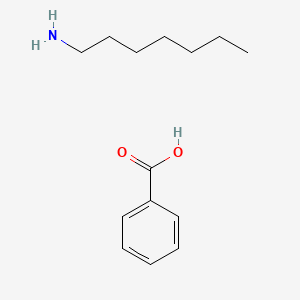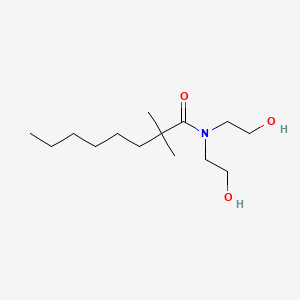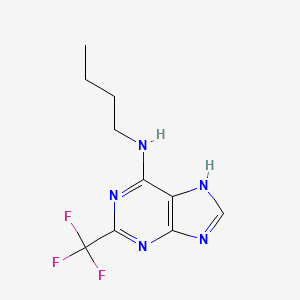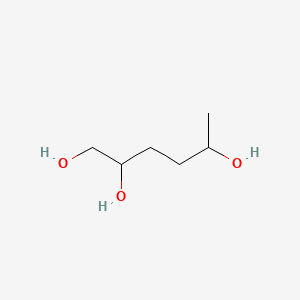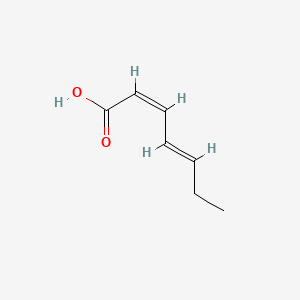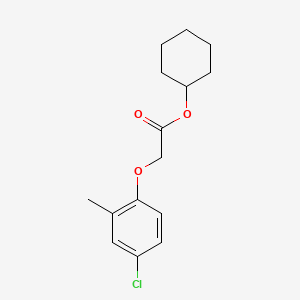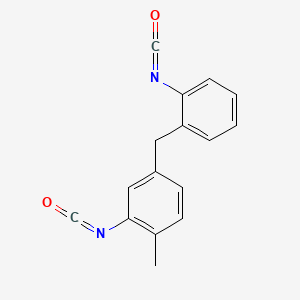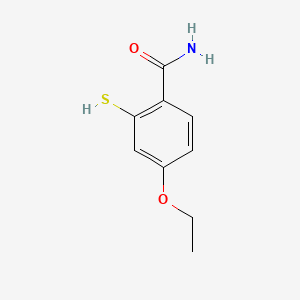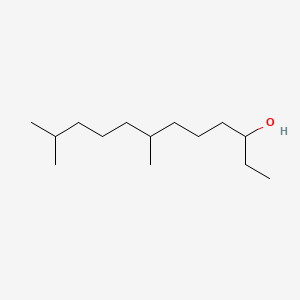
7,11-Dimethyldodecan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,11-Dimethyldodecan-3-ol: is an organic compound with the molecular formula C14H30O and a molecular weight of 214.39 g/mol It is a type of alcohol with a specific structure that includes two methyl groups attached to the 7th and 11th carbon atoms of a dodecane chain, with a hydroxyl group (-OH) attached to the 3rd carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethyldodecan-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a dodecane derivative followed by oxidation and reduction steps to introduce the hydroxyl group at the desired position. The reaction conditions often involve the use of strong bases, such as sodium hydride, and oxidizing agents like chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) is common in these processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7,11-Dimethyldodecan-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
Chemistry: 7,11-Dimethyldodecan-3-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a model molecule to study the behavior of similar alcohols in biological systems.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7,11-Dimethyldodecan-3-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting cellular processes and pathways.
Comparison with Similar Compounds
- 7,11-Dimethyl-3-dodecanol
- 3-Dodecanol
- 7,11-Dimethyldodecan-1-ol
Comparison: 7,11-Dimethyldodecan-3-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable in specific contexts.
Properties
CAS No. |
94021-93-9 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
7,11-dimethyldodecan-3-ol |
InChI |
InChI=1S/C14H30O/c1-5-14(15)11-7-10-13(4)9-6-8-12(2)3/h12-15H,5-11H2,1-4H3 |
InChI Key |
FRUDUNOMFKEQDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCC(C)CCCC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


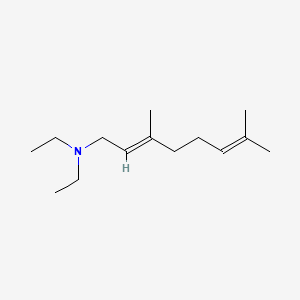

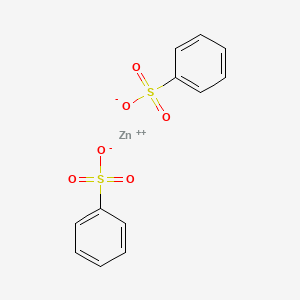

![[(2-Ethylhexyl)oxy]methanediol](/img/structure/B12658584.png)
